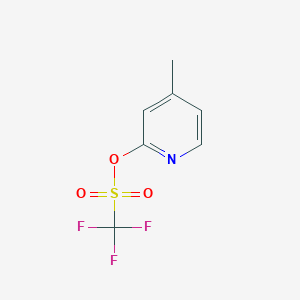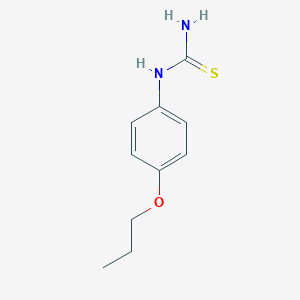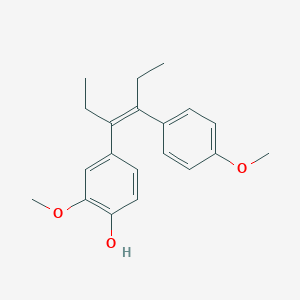![molecular formula C19H17NO2 B222019 trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine CAS No. 160637-30-9](/img/structure/B222019.png)
trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine, also known as trans-DDA, is a synthetic compound that has been widely studied for its potential use in cancer treatment. This compound belongs to the acridine family and is a derivative of the natural product, berberine.
作用機序
The mechanism of action of trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of oxidative stress. Trans-DDA has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to DNA damage and cell death. Trans-DDA has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
Trans-DDA has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxicity and apoptosis-inducing properties, trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine has been shown to inhibit the migration and invasion of cancer cells. Trans-DDA has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
One advantage of using trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine in lab experiments is its potent cytotoxicity against a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell death and for testing the efficacy of other cancer treatments. However, one limitation of using trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine. One area of research is the development of more efficient synthesis methods for trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine. Another area of research is the development of more effective delivery methods for trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine, such as nanocarriers or liposomes. Additionally, further studies are needed to fully understand the mechanism of action of trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine and to identify potential drug targets for cancer treatment.
合成法
The synthesis of trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine involves the condensation of 3,4-dihydroxybenzaldehyde with 7,10-dimethyl-1,2,3,4-tetrahydrobenz[c]acridine-1,8-dione. The reaction is catalyzed by a base such as potassium carbonate and is carried out in an organic solvent such as dimethyl sulfoxide. The resulting product is purified by column chromatography to obtain trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine in high purity.
科学的研究の応用
Trans-DDA has been extensively studied for its potential use in cancer treatment. Studies have shown that trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. Trans-DDA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
CAS番号 |
160637-30-9 |
|---|---|
製品名 |
trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine |
分子式 |
C19H17NO2 |
分子量 |
291.3 g/mol |
IUPAC名 |
(3S,4S)-7,10-dimethyl-3,4-dihydrobenzo[c]acridine-3,4-diol |
InChI |
InChI=1S/C19H17NO2/c1-10-3-4-12-11(2)13-5-6-15-14(7-8-17(21)19(15)22)18(13)20-16(12)9-10/h3-9,17,19,21-22H,1-2H3/t17-,19-/m0/s1 |
InChIキー |
YCFMEUHBQOFKNX-HKUYNNGSSA-N |
異性体SMILES |
CC1=CC2=NC3=C(C=CC4=C3C=C[C@@H]([C@H]4O)O)C(=C2C=C1)C |
SMILES |
CC1=CC2=NC3=C(C=CC4=C3C=CC(C4O)O)C(=C2C=C1)C |
正規SMILES |
CC1=CC2=NC3=C(C=CC4=C3C=CC(C4O)O)C(=C2C=C1)C |
同義語 |
TRANS-3,4-DIHYDRO-3,4-DIHYDROXY-7,10-DIMETHYLBENZ[C]ACRIDINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B221964.png)
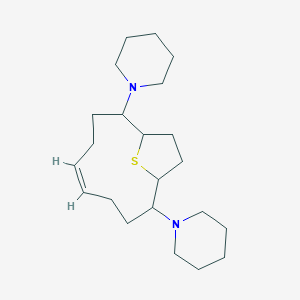
![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B221979.png)
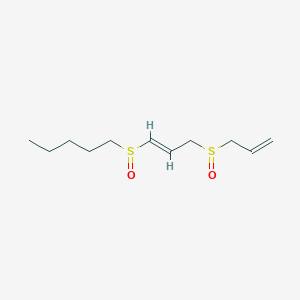
![5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B222074.png)
![4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B222097.png)
![N-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B222111.png)
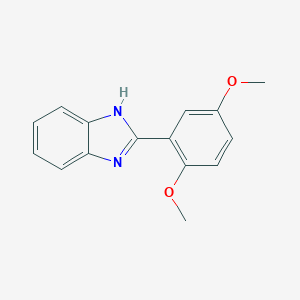

![N-{[3-(prop-2-en-1-yloxy)phenyl]carbamothioyl}benzamide](/img/structure/B222198.png)
